molecular formula C26H18N4O6 B3840816 3-NITRO-N-[4'-(3-NITROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

3-NITRO-N-[4'-(3-NITROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

Cat. No.: B3840816
M. Wt: 482.4 g/mol
InChI Key: WFECRERUTNOQBV-UHFFFAOYSA-N
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Description

3-NITRO-N-[4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound with the molecular formula C21H15N5O8. It is characterized by the presence of multiple nitro groups and benzamide functionalities, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by amide formation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-[4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-NITRO-N-[4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-NITRO-N-[4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular pathways. The amide functionalities may interact with proteins and enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-NITRO-N-(3-((3-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
  • 3-NITRO-N-(2-((3-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
  • 4-NITRO-N-(3-((4-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE

Uniqueness

3-NITRO-N-[4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is unique due to its specific arrangement of nitro and amide groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-nitro-N-[4-[4-[(3-nitrobenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O6/c31-25(19-3-1-5-23(15-19)29(33)34)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-26(32)20-4-2-6-24(16-20)30(35)36/h1-16H,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFECRERUTNOQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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